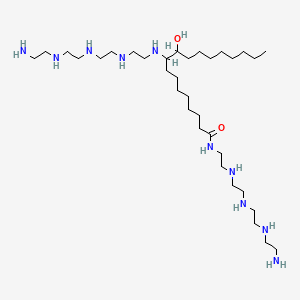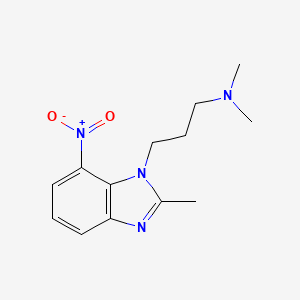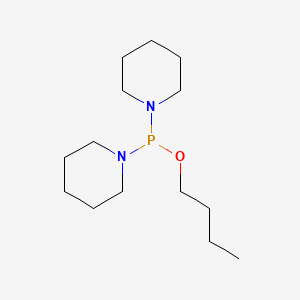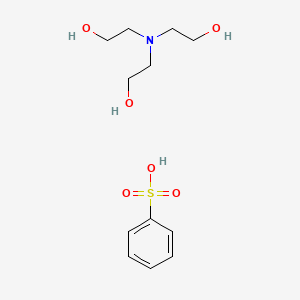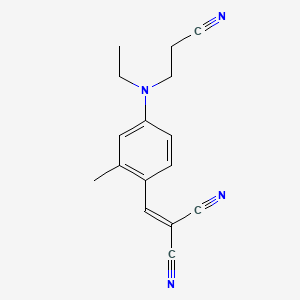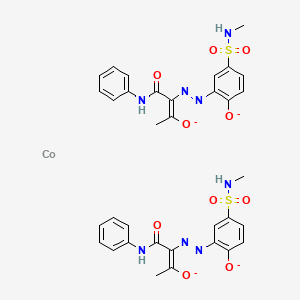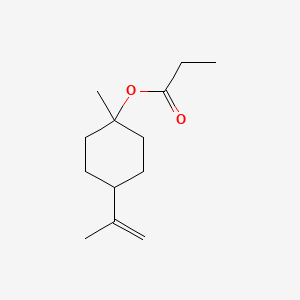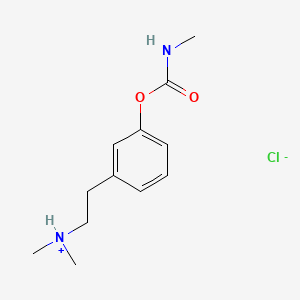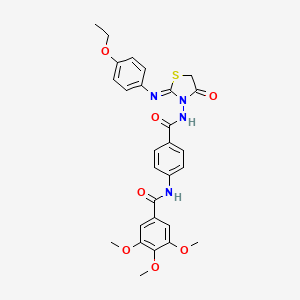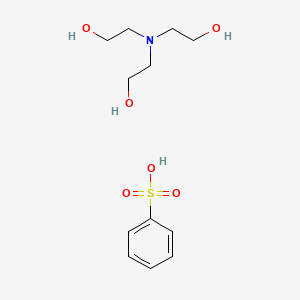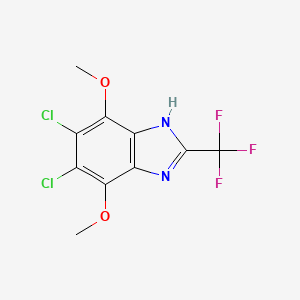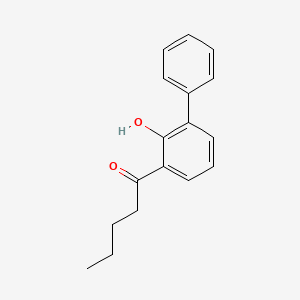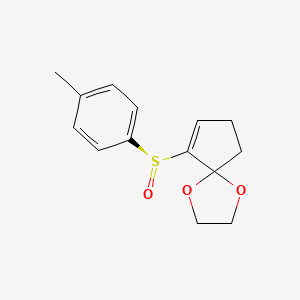
(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal is a chiral sulfoxide compound that has garnered interest in organic synthesis due to its unique structural features and reactivity. The compound contains a p-toluenesulfinyl group attached to a cyclopentenone ring, which is further protected by an ethyleneketal group. This combination of functional groups makes it a versatile intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal typically involves the following steps:
Formation of the p-toluenesulfinyl group: This can be achieved by reacting p-toluenesulfonyl chloride with a suitable nucleophile, such as a thiol, under basic conditions.
Cyclopentenone formation: The cyclopentenone ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Ethyleneketal protection: The cyclopentenone ring is then protected by reacting it with ethylene glycol in the presence of an acid catalyst to form the ethyleneketal.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The p-toluenesulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal involves its ability to undergo various chemical transformations due to the presence of the sulfoxide, cyclopentenone, and ethyleneketal groups. These functional groups can interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-(p-Toluenesulfinyl)ferrocene: A similar compound with a ferrocene moiety instead of the cyclopentenone ring.
p-Toluenesulfonyl chloride: A related compound used as a precursor in the synthesis of sulfoxides and sulfones.
Uniqueness
(S)-(+)-2-(p-Toluenesulfinyl)-2-cyclopentenone ethyleneketal is unique due to the combination of the p-toluenesulfinyl group with the cyclopentenone ring and ethyleneketal protection. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H16O3S |
|---|---|
Peso molecular |
264.34 g/mol |
Nombre IUPAC |
9-[(S)-(4-methylphenyl)sulfinyl]-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C14H16O3S/c1-11-4-6-12(7-5-11)18(15)13-3-2-8-14(13)16-9-10-17-14/h3-7H,2,8-10H2,1H3/t18-/m0/s1 |
Clave InChI |
SRKDNEQLGNWBDN-SFHVURJKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C2=CCCC23OCCO3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CCCC23OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


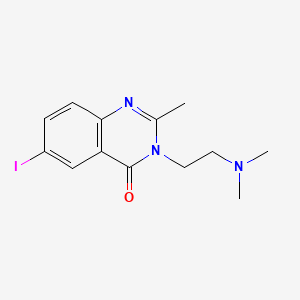
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
